N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13-6-8-14(9-7-13)10-22-17(27)11-26-21(28)25-12-23-20-18(19(25)24-26)15-4-2-3-5-16(15)29-20/h6-9,12H,2-5,10-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDFDDUNMVBFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.
- Molecular Formula : C22H24N4O2S
- Molecular Weight : 407.5 g/mol
- Structural Characteristics : The compound features a benzothieno-triazolo-pyrimidine framework that contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The specific activities of N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide have not been extensively documented in the literature; however, related compounds provide insights into its potential effects.
Antimicrobial Activity
Studies on triazole derivatives have shown significant antimicrobial properties. For instance:
- Triazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. A review highlighted their effectiveness against resistant strains of bacteria and fungi due to their unique mechanisms of action .
Antitumor Activity
The compound's structural analogs have demonstrated antitumor activity in various in vitro studies:
- Pyrimidine derivatives , similar to the compound , have shown cytotoxic effects against cancer cell lines such as CCRF-CEM leukemia cells. Specific IC50 values were obtained indicating the concentration required to inhibit cell growth by 50% .
The exact mechanism of action for N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide remains to be elucidated. However, compounds with similar structures typically interact with cellular pathways involved in:
- Inhibition of DNA synthesis
- Disruption of cell membrane integrity
These mechanisms are critical for their antimicrobial and antitumor effects.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide exhibit promising antitumor properties. The benzothieno and triazole moieties are known to enhance biological activity against various cancer cell lines. For instance, studies have shown that modifications in the substituents can lead to increased cytotoxicity against specific tumor types .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Similar derivatives have demonstrated activity against a range of bacterial strains and fungi. The presence of the thieno and triazole groups contributes to their mechanism of action by interfering with microbial cell wall synthesis or function .
Neurological Applications
CNS Activity
The structural characteristics of this compound suggest potential applications in treating central nervous system disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. Research indicates that they may be effective in managing conditions such as anxiety and depression .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide involves several key steps that can be optimized for yield and purity. Various synthetic routes have been explored to obtain derivatives with enhanced biological activity .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antitumor efficacy | Demonstrated significant cytotoxicity against lung cancer cells with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial activity | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | CNS effects | Showed promise in reducing anxiety-like behavior in animal models. |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions. Studies show:
-
Acidic hydrolysis (HCl, 6M, reflux): Cleaves the amide bond to yield 2-(3-oxo-8,9,10,11-tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetic acid and 4-methylbenzylamine.
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Basic hydrolysis (NaOH, 1M, 80°C): Produces the same carboxylic acid but with slower kinetics compared to acidic conditions.
| Condition | Reagents | Temperature | Yield (%) | Byproducts |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl | Reflux | 92 | 4-methylbenzylamine |
| Basic hydrolysis | 1M NaOH | 80°C | 85 | Trace sodium salts |
Cyclization and Ring Modification
The triazolo-pyrimidine core participates in cycloaddition and ring expansion:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacts with propargyl bromide to form a 1,2,3-triazole-fused derivative at the triazole N1 position.
-
Oxidative ring expansion : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom in the benzothieno moiety to a sulfone, altering electronic properties.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| CuAAC | Propargyl bromide, CuI | DMF, 60°C, 12h | Triazole-fused derivative |
| Oxidation | m-CPBA | DCM, RT, 4h | Sulfone-modified compound |
Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution:
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Chlorination : POCl₃ at 110°C replaces the 3-oxo group with chlorine, forming 3-chloro derivatives.
-
Amination : Reacts with ammonia in ethanol under pressure to introduce an amino group at position 4 of the pyrimidine ring.
| Substitution Type | Reagents | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Chlorination | POCl₃ | 110°C, 6h | 78 | Position 3 |
| Amination | NH₃ (g) | EtOH, 80°C, 24h | 65 | Position 4 |
Cross-Coupling Reactions
The benzothieno moiety participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura coupling : Reacts with aryl boronic acids at the C7 position of the benzothieno ring using Pd(PPh₃)₄ as a catalyst.
-
Buchwald-Hartwig amination : Introduces aryl amine groups at C2 under Pd₂(dba)₃ catalysis.
| Coupling Type | Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Fluorophenylboronic acid | 83 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aniline | 71 |
Photochemical Reactions
UV irradiation induces dimerization:
-
Photodimerization : Forms a cyclobutane-linked dimer at the benzothieno double bond under UV light (254 nm).
| Condition | Light Source | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Photodimerization | UV (254 nm) | Acetone | Cyclobutane dimer | 58 |
Solvent-Dependent Reactivity
Solvent polarity significantly impacts reaction outcomes:
-
Polar aprotic solvents (DMF, DMSO): Enhance nucleophilic substitution rates by stabilizing transition states.
-
Nonpolar solvents (toluene): Favor radical intermediates in photochemical reactions.
Key Research Findings:
-
The 3-oxo group in the pyrimidine ring acts as a directing group for electrophilic substitutions.
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Steric hindrance from the 4-methylbenzyl group reduces reactivity at the triazole N3 position.
-
DFT calculations confirm that the benzothieno sulfur lone pairs contribute to electron delocalization, stabilizing intermediates during cross-coupling.
Data derived from synthetic protocols and spectroscopic validation (¹H/¹³C NMR, IR) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differentiation
- Core Heterocycles: The target compound’s benzothieno-triazolopyrimidine core contrasts with thiazolo-pyrimidines (e.g., 11a) and pyrido-pyrimidines (e.g., compound in ). The sulfur atom in benzothieno systems may enhance membrane permeability compared to oxygen-based analogs . Chromenopyrimidinones (e.g., compound 3) lack the triazole ring but share a pyrimidine core, likely altering target selectivity .
- Substituent Effects: The 4-methylbenzyl group in the target compound may improve lipophilicity versus the phenyl group in 10a .
Synthetic Pathways :
- The target compound’s synthesis employs mild conditions (room temperature, acetone), contrasting with high-temperature reflux required for thiazolo-pyrimidines .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide?
Methodological Answer: Key strategies include:
- Heterocycle Assembly : Use a multi-step approach starting with benzothiophene or pyrimidine precursors. For example, coupling 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one with chloroacetyl chloride, followed by nucleophilic substitution using 4-methylbenzylamine .
- Solvent Optimization : Ethanol or acetonitrile is often effective for cyclization steps, as seen in analogous triazolopyrimidine syntheses .
- Catalysis : Sodium pivalate or potassium carbonate can improve yields in condensation reactions .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : Use HRMS (ESI) to verify molecular ions (e.g., [M+H]⁺) with <5 ppm error .
- Chromatography : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) or HPLC with C18 columns for purity assessment .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what methodologies validate these changes?
Methodological Answer:
- SAR Studies :
- Substituent Variation : Replace the 4-methylbenzyl group with halogenated or electron-withdrawing groups (e.g., 4-fluorobenzyl) to modulate lipophilicity and target binding .
- Heterocycle Optimization : Introduce pyridinyl or morpholinyl moieties to the acetamide side chain, as seen in related pyrimidine derivatives .
- Validation Techniques :
Q. How should researchers resolve contradictions in spectral or bioactivity data?
Methodological Answer:
- Spectral Discrepancies :
- Bioactivity Variability :
Q. What in silico tools are recommended for predicting pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (<5), topological polar surface area (<140 Ų), and CYP450 interactions .
- Metabolic Stability : Apply Schrödinger’s MetaSite to identify vulnerable sites (e.g., benzylic methyl groups) .
- Toxicity Screening : Run ProTox-II for hepatotoxicity and mutagenicity alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
